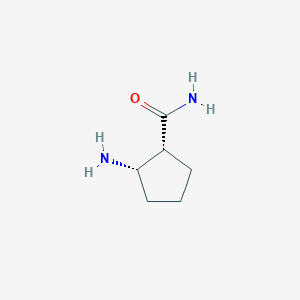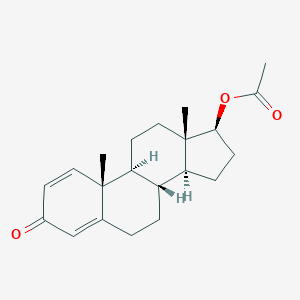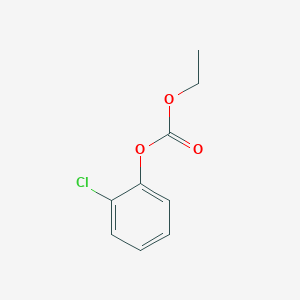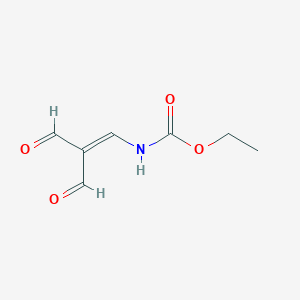
Chloro(dicyclohexylphenylphosphine)gold(I)
Übersicht
Beschreibung
Chloro(dicyclohexylphenylphosphine)gold(I) is a coordination compound that features a gold center coordinated to a chloro ligand and a dicyclohexylphenylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(dicyclohexylphenylphosphine)gold(I) typically involves the reaction of tetrachloroauric acid with dicyclohexylphenylphosphine in the presence of a reducing agent. One common method includes dissolving tetrachloroauric acid in ethanol and reducing it with excess 2,2’-thiodiethanol to form gold(I) chloride, which then reacts with dicyclohexylphenylphosphine to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for Chloro(dicyclohexylphenylphosphine)gold(I) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(dicyclohexylphenylphosphine)gold(I) can undergo various chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, where it can be oxidized to gold(III) or reduced to elemental gold.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of ligands like triphenylphosphine or thiolates under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or halogens.
Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrazine.
Major Products:
Substitution Products: Formation of new gold(I) complexes with different ligands.
Oxidation Products: Gold(III) complexes or gold nanoparticles.
Reduction Products: Elemental gold or gold nanoparticles.
Wissenschaftliche Forschungsanwendungen
Chloro(dicyclohexylphenylphosphine)gold(I) has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: Employed in the preparation of gold-based materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential use in medicinal chemistry, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industrial Applications: Utilized in the development of sensors and electronic devices due to its conductive properties.
Wirkmechanismus
The mechanism by which Chloro(dicyclohexylphenylphosphine)gold(I) exerts its effects involves the coordination of the gold center to various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chloro(triphenylphosphine)gold(I): Similar structure but with triphenylphosphine instead of dicyclohexylphenylphosphine.
Chloro(dimethylphenylphosphine)gold(I): Features dimethylphenylphosphine as the ligand.
Chloro(diphenylphosphine)gold(I): Contains diphenylphosphine as the ligand.
Uniqueness: Chloro(dicyclohexylphenylphosphine)gold(I) is unique due to the steric bulk and electronic properties imparted by the dicyclohexylphenylphosphine ligand. This can influence the compound’s reactivity and stability, making it distinct from other gold(I) phosphine complexes.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-dicyclohexylphosphane;gold(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClP.Au/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h7-8,13-16H,1-6,9-12H2;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFHCHHQUQXVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Cl.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26AuClP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158786 | |
| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134535-05-0 | |
| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134535050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















